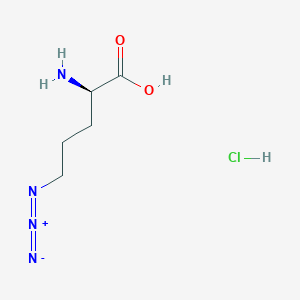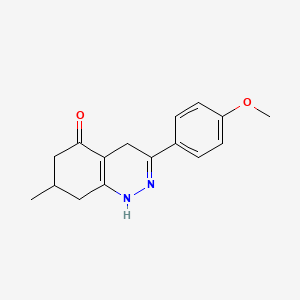
Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate” is a chemical compound with the linear formula C13H15NO4 . It is primarily used as an intermediate in the manufacture of pharmaceutical and agrochemical products .
Physical And Chemical Properties Analysis
“Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate” is a crystalline powder with a molecular weight of 331.26 g/mol .Scientific Research Applications
Adenosine Receptor Ligands
The compound has been used in the synthesis of 1,3-Dialkyl-8-N-substituted benzyloxycarbonylamino-9-deazaxanthines, which are potent adenosine receptor ligands . These ligands have potential applications in treating various diseases, as adenosine receptors play a key role in biochemical processes like inflammation and neurotransmission .
Michael Additions
“Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate” has been demonstrated to be reasonably reactive in Michael additions of various nucleophiles . Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds, providing a straightforward method to form complex molecules from simpler ones .
Diels–Alder Reactions
This compound is also reactive in Diels–Alder reactions . The Diels–Alder reaction is a cornerstone of synthetic organic chemistry, allowing for the stereospecific synthesis of six-membered rings .
Safety and Hazards
“Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-12(15)10-7-11(10)14-13(16)18-8-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUAAHZTNAGKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxycarbonylamino)cyclopropanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)



